REACTION_SMILES
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[C:14]([CH3:15])([CH3:16])([CH3:17])[N:18]1[CH2:19][C:20]([N+:22](=[O:23])[O-:24])([N+:25](=[O:26])[O-:27])[CH2:21]1.[CH3:39][C:40](=[CH2:41])[CH3:42].[CH:43]([Cl:44])([Cl:45])[Cl:46].[Cl:28][C:29]([O:30][CH2:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1)=[O:38].[N+:1]([N:2]1[CH2:3][C:4]([N+:5]([O-:6])=[O:7])([N+:8]([O-:9])=[O:10])[CH2:11]1)([O-:12])=[O:13]>>[C:14]([CH3:15])([CH3:16])([CH3:17])[N:18]1[CH2:19][C:20]([N+:22](=[O:23])[O-:24])([N+:25](=[O:26])[O-:27])[CH2:21]1.[ClH:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N1CC([N+](=O)[O-])([N+](=O)[O-])C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])N1CC([N+](=O)[O-])([N+](=O)[O-])C1
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Name
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Type
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product
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Smiles
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CC(C)(C)N1CC([N+](=O)[O-])([N+](=O)[O-])C1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |